molecular formula C10H13BrN2O2 B13252141 4-bromo-N-(2-methylpropyl)-2-nitroaniline

4-bromo-N-(2-methylpropyl)-2-nitroaniline

Cat. No.: B13252141
M. Wt: 273.13 g/mol
InChI Key: BLEICSXGBOWIBD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methylpropyl)-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an aniline moiety substituted with a 2-methylpropyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methylpropyl)-2-nitroaniline typically involves the nitration of 4-bromoaniline followed by alkylation. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-bromo-2-nitroaniline is then subjected to alkylation with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methylpropyl)-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Reduction: 4-amino-N-(2-methylpropyl)-2-nitroaniline.

    Substitution: Various halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

4-bromo-N-(2-methylpropyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methylpropyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and aniline moiety can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-methylpropyl)-2-nitroaniline is unique due to the presence of both the nitro group and the 2-methylpropyl group, which confer distinct chemical and biological properties

Biological Activity

4-Bromo-N-(2-methylpropyl)-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H12BrN3O2
  • Molecular Weight : 288.13 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets, including enzymes and receptors. The compound is noted for its potential anti-cancer properties and effects on metabolic pathways.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that affect cell growth and apoptosis.

Anti-Cancer Activity

Several studies have indicated that this compound exhibits significant anti-cancer properties. For instance:

  • In vitro Studies : Research demonstrated that the compound inhibits the growth of breast and ovarian cancer cell lines by inducing apoptosis and cell cycle arrest.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, suggesting a strong potential for therapeutic applications.

Toxicological Studies

Toxicity assessments have revealed that while the compound shows promise in anti-cancer applications, it also presents certain risks:

  • Cytotoxicity : High concentrations can lead to cytotoxic effects on normal cells, indicating a need for careful dosage regulation.
  • Environmental Impact : As a brominated compound, it raises concerns regarding persistence in the environment and potential bioaccumulation.

Case Studies

  • Case Study on Breast Cancer Cells :
    • A study published in Journal of Medicinal Chemistry found that this compound effectively reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment.
  • Ovarian Cancer Research :
    • In another study, treatment with this compound resulted in a significant decrease in tumor growth in xenograft models of ovarian cancer, highlighting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Anti-Cancer EffectInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityExhibits cytotoxic effects at high concentrations
Environmental ConcernsPotential for bioaccumulation

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)6-12-9-4-3-8(11)5-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3

InChI Key

BLEICSXGBOWIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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